molecular formula C17H18N4O B3197566 1'-Ethyl-3',5'-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde CAS No. 1006334-15-1

1'-Ethyl-3',5'-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde

Cat. No.: B3197566
CAS No.: 1006334-15-1
M. Wt: 294.35 g/mol
InChI Key: GFBWEVLGJPXQKO-UHFFFAOYSA-N
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Description

1’-Ethyl-3’,5’-dimethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde is a complex organic compound belonging to the class of bipyrazoles This compound is characterized by its unique structure, which includes two pyrazole rings connected by a carbon bridge, with various substituents such as ethyl, dimethyl, and phenyl groups

Preparation Methods

The synthesis of 1’-ethyl-3’,5’-dimethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dimethyl-1-phenylpyrazole with ethyl bromoacetate, followed by cyclization and subsequent formylation to introduce the aldehyde group. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1’-Ethyl-3’,5’-dimethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and reagents.

Scientific Research Applications

1’-Ethyl-3’,5’-dimethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-ethyl-3’,5’-dimethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s pyrazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

1’-Ethyl-3’,5’-dimethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of 1’-ethyl-3’,5’-dimethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-4-20-13(3)16(12(2)18-20)17-14(11-22)10-21(19-17)15-8-6-5-7-9-15/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBWEVLGJPXQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NN(C=C2C=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154948
Record name 1′-Ethyl-3′,5′-dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006334-15-1
Record name 1′-Ethyl-3′,5′-dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006334-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-Ethyl-3′,5′-dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-Ethyl-3',5'-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde
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1'-Ethyl-3',5'-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde
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1'-Ethyl-3',5'-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde
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1'-Ethyl-3',5'-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde
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1'-Ethyl-3',5'-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde

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